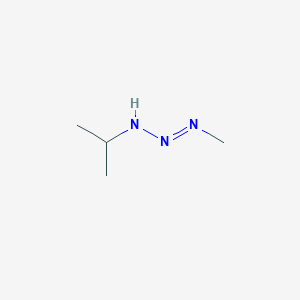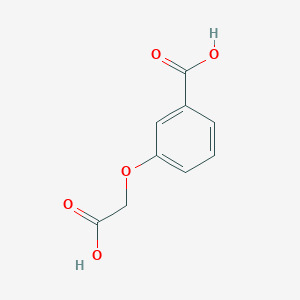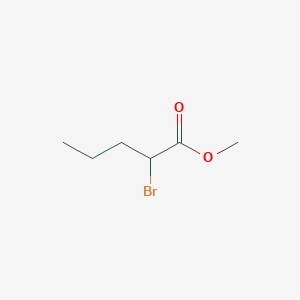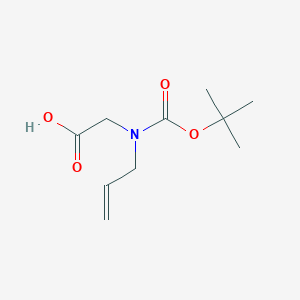
叔丁氧羰基-N-(烯丙基)-甘氨酸
描述
Boc-N-(Allyl)-Glycine is a derivative of glycine, an amino acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is substituted with an allyl group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection.
科学研究应用
Boc-N-(Allyl)-Glycine is widely used in scientific research due to its versatility in organic synthesis. It is particularly valuable in peptide synthesis, where the Boc group serves as a protective group for the amino group, allowing for selective reactions at other functional groups. Additionally, the compound is used in the development of pharmaceuticals, where it serves as a building block for the synthesis of peptide-based drugs. In the field of materials science, Boc-N-(Allyl)-Glycine is used in the synthesis of novel polymers and materials with specific properties.
作用机制
Target of Action
Boc-N-(Allyl)-Glycine is primarily used in the synthesis of amides . The primary targets of this compound are N-Alloc-, N-Boc-, and N-Cbz-protected amines . These protected amines are commonly used in organic synthesis to reduce the production of undesired side products .
Mode of Action
Boc-N-(Allyl)-Glycine interacts with its targets through a one-pot synthesis process . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . These intermediates then react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
The biochemical pathway primarily affected by Boc-N-(Allyl)-Glycine is the synthesis of amides . Amides are important in nature as they provide the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Pharmacokinetics
It is known that the compound is used in the synthesis of amides, which are common in many drugs and biologically active compounds . The ADME properties of these compounds would depend on their specific structures and the conditions under which they are synthesized.
Result of Action
The result of Boc-N-(Allyl)-Glycine’s action is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of Boc-N-(Allyl)-Glycine is influenced by the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, which are used to generate isocyanate intermediates . The reaction takes place under mild conditions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-(Allyl)-Glycine typically involves the protection of the amino group of glycine with a Boc group, followed by the introduction of an allyl group to the carboxyl group. The reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) for Boc protection and allyl bromide for allylation. The reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Boc-N-(Allyl)-Glycine may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production time and costs.
Types of Reactions:
Oxidation: Boc-N-(Allyl)-Glycine can undergo oxidation reactions, particularly at the allyl group, to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the allyl group, yielding Boc-protected glycine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Boc-protected glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Boc-Glycine: Similar to Boc-N-(Allyl)-Glycine but lacks the allyl group, making it less versatile in certain synthetic applications.
Fmoc-N-(Allyl)-Glycine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection, offering different deprotection conditions.
Cbz-N-(Allyl)-Glycine: Uses a benzyloxycarbonyl (Cbz) group for amino protection, providing an alternative protection strategy.
Uniqueness: Boc-N-(Allyl)-Glycine is unique due to the presence of both the Boc and allyl groups, which provide dual protection and functionalization options. This dual functionality allows for greater flexibility in synthetic applications, particularly in the stepwise construction of complex molecules.
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLUYABUJZUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



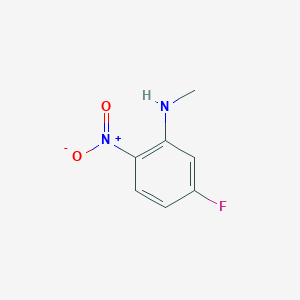
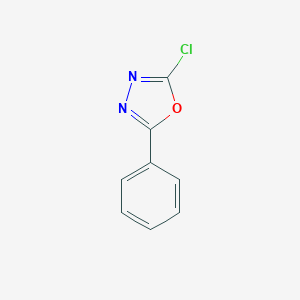
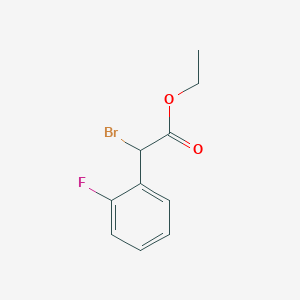
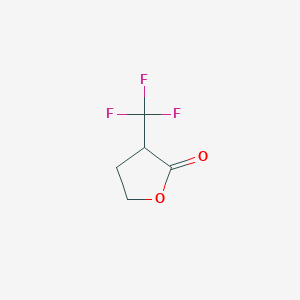
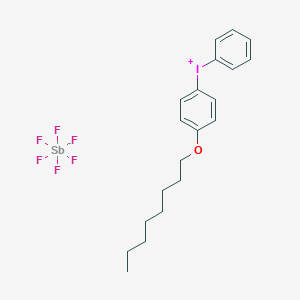
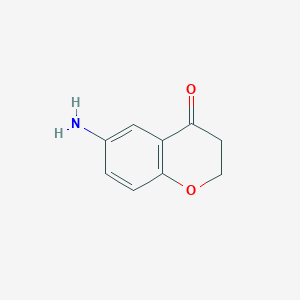
amine](/img/structure/B179824.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)
![2-(3-Chlorophenyl)-5-methylbenzo[d]oxazole](/img/structure/B179837.png)
